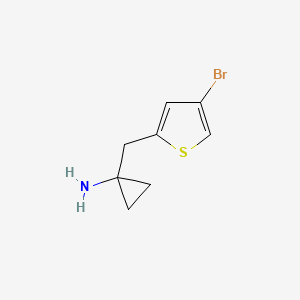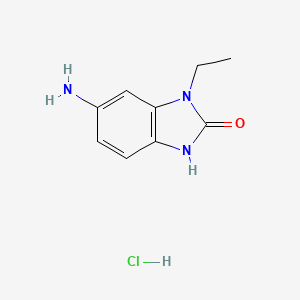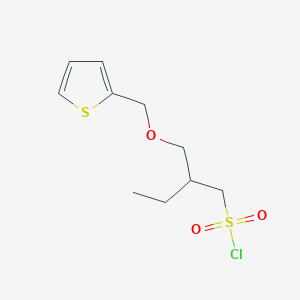
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H15ClO3S2. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chloride reagents. One common method includes the reaction of thiophene-2-methanol with butane-1-sulfonyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler analog with similar reactivity but lacking the butane-1-sulfonyl group.
Thiophene-2-methanesulfonyl chloride: Another analog with a methanesulfonyl group instead of the butane-1-sulfonyl group.
Uniqueness
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of both the thiophene ring and the butane-1-sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis and research .
Propiedades
Fórmula molecular |
C10H15ClO3S2 |
|---|---|
Peso molecular |
282.8 g/mol |
Nombre IUPAC |
2-(thiophen-2-ylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S2/c1-2-9(8-16(11,12)13)6-14-7-10-4-3-5-15-10/h3-5,9H,2,6-8H2,1H3 |
Clave InChI |
SMXDCWMHWFSSAO-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC1=CC=CS1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


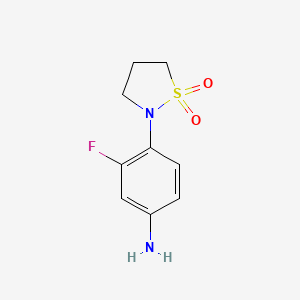
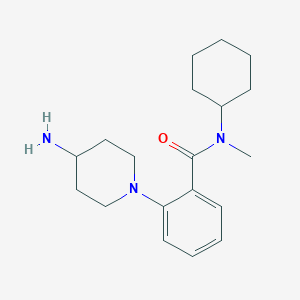
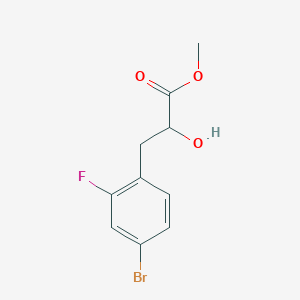
![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)

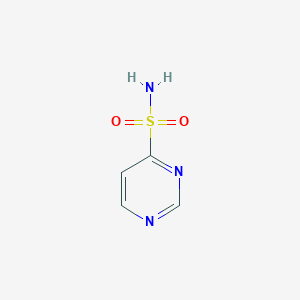
![N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)
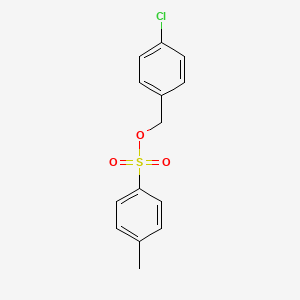
![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)
